molecular formula C8H14N4O B11741497 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide

3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide

Cat. No.: B11741497
M. Wt: 182.22 g/mol
InChI Key: RZWDIVKUBPXEFU-UHFFFAOYSA-N
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Description

3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,3-dicarbonyl compounds with hydrazine derivatives under acidic or basic conditions . The reaction conditions often include heating and the use of solvents like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-1H-pyrazole-4-carboxamide
  • 3-Amino-1H-pyrazole-4-carbonitrile
  • 5-Amino-N′-hydroxy-1H-1,2,3-triazole-4-carboximidamide

Uniqueness

3-Amino-N,1-diethyl-1H-pyrazole-4-carboxamide stands out due to its unique diethyl substitution, which can influence its chemical reactivity and biological activity. This substitution may enhance its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

3-amino-N,1-diethylpyrazole-4-carboxamide

InChI

InChI=1S/C8H14N4O/c1-3-10-8(13)6-5-12(4-2)11-7(6)9/h5H,3-4H2,1-2H3,(H2,9,11)(H,10,13)

InChI Key

RZWDIVKUBPXEFU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN(N=C1N)CC

Origin of Product

United States

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